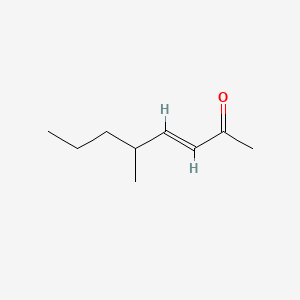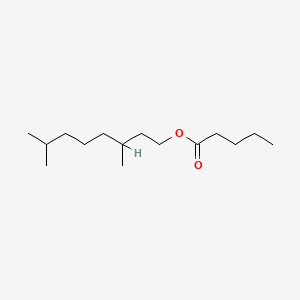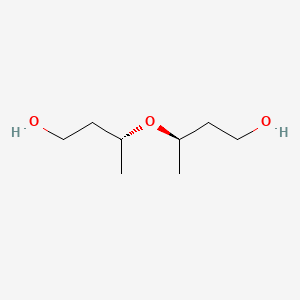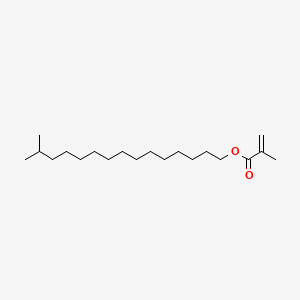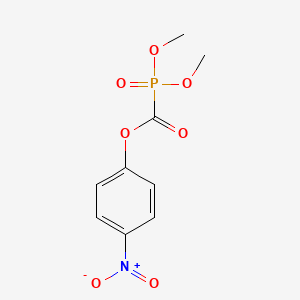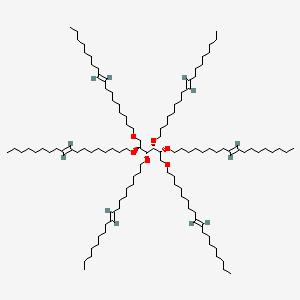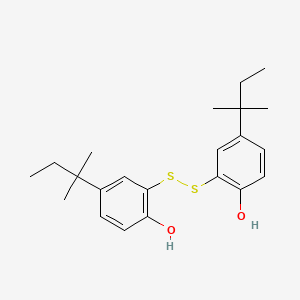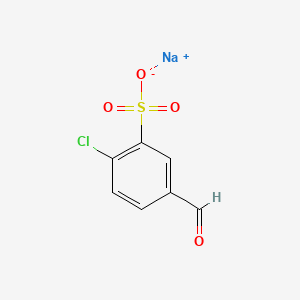
Sodium 2-chloro-5-formylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloro-5-formylbenzenesulphonate is an organosulfur compound with the molecular formula C7H4ClNaO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a formyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-5-formylbenzenesulphonate typically involves the sulfonation of 2-chloro-5-formylbenzene. The process begins with the chlorination of benzene to produce 2-chlorobenzene, followed by formylation to introduce the formyl group at the fifth position. The final step involves sulfonation using sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of concentrated sulfuric acid and controlled temperatures to facilitate the sulfonation reaction. The product is then neutralized with sodium hydroxide to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chloro-5-formylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-5-carboxybenzenesulphonate.
Reduction: 2-chloro-5-hydroxymethylbenzenesulphonate.
Substitution: Various substituted benzenesulphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-chloro-5-formylbenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-chloro-5-formylbenzenesulphonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility in aqueous media. The chlorine atom can undergo substitution reactions, making the compound versatile in various chemical transformations. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution mechanisms.
Comparación Con Compuestos Similares
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in the production of detergents and dyes.
2-chloro-5-nitrobenzenesulfonic acid: A compound with similar substitution patterns but with a nitro group instead of a formyl group.
Sodium 2-chloro-5-methylbenzenesulphonate: A derivative with a methyl group instead of a formyl group.
Uniqueness: Sodium 2-chloro-5-formylbenzenesulphonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical reactivity, making it valuable in various synthetic applications. The formyl group allows for further functionalization, while the sulfonate group enhances solubility and stability in aqueous solutions.
Propiedades
Número CAS |
40566-58-3 |
|---|---|
Fórmula molecular |
C7H4ClNaO4S |
Peso molecular |
242.61 g/mol |
Nombre IUPAC |
sodium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
NHFHWFDCYQTTFV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


